N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine
Description
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core linked to an azetidine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group. The azetidine ring, a four-membered nitrogen-containing heterocycle, may influence conformational rigidity and bioavailability compared to larger ring systems.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-10-6-12(2-3-13(10)15)22(20,21)19-7-11(8-19)18-14-4-5-16-9-17-14/h2-6,9,11H,7-8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBDYDLJPWXTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrimidin-4-amine moiety. Specific synthetic routes and reaction conditions may vary, but common methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in various cellular processes, including cell signaling and metabolism. Inhibition of specific kinases has been linked to therapeutic effects in cancer treatment.
Case Studies
- FLT3 Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). This inhibition can lead to reduced proliferation of cancer cells and improved patient outcomes .
Anticancer Activity
The compound has shown promise in preclinical studies targeting various cancer types. Its mechanism involves the modulation of signaling pathways associated with tumor growth and survival.
Research Findings
- Combination Therapies : Studies suggest that this compound can be effectively used in combination with other anticancer agents to enhance therapeutic efficacy. For instance, its use alongside traditional chemotherapeutics has been explored to overcome resistance mechanisms in cancer cells .
Synthetic Methodologies
The synthesis of this compound has been facilitated by advancements in synthetic organic chemistry, including photochemical methods that allow for more efficient production of complex molecules .
Data Tables
| Kinase Type | Kd (nM) | IC50 (nM) |
|---|---|---|
| FLT3 | 6.2 | 38 |
| Aurora Kinases | 7.5 | 38 |
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Structural Differences: Replaces the 4-fluoro-3-methylbenzenesulfonyl group with a 3-fluoropyridine-4-carbonyl moiety.
- Implications: The absence of a sulfonyl group may reduce metabolic stability but improve membrane permeability due to lower polarity. No direct pharmacological data are available for comparison .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences : Features a pyrazolo[3,4-d]pyrimidine core instead of pyrimidin-4-amine, coupled with a chromen-4-one group. The sulfonamide group parallels the sulfonyl substituent in the target compound, which may enhance protein binding via sulfonamide-sulfonyl interactions.
- Key Data :
- Implications: The chromenone moiety may confer fluorescence properties or π-stacking interactions absent in the target compound.
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine
- Structural Differences : Substitutes pyrimidin-4-amine with pyrimidin-2-amine and introduces a nitro group and methoxy substituent. The indole group may enhance hydrophobic interactions.
- Implications : The nitro group could increase oxidative stress in biological systems, limiting therapeutic utility compared to the target compound’s sulfonyl group .
Biological Activity
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C14H15FN2O2S
- Molecular Weight : 296.35 g/mol
- CAS Number : 2742064-54-4
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential in several therapeutic areas.
Antibacterial Activity
Azetidinone derivatives, including compounds similar to this compound, have been recognized for their antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. For instance, studies have shown that azetidinone derivatives exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Antiviral Activity
This compound has shown promise in antiviral applications. Azetidinone derivatives have been evaluated for their efficacy against various viruses, including influenza and coronaviruses. One study reported that certain azetidinone compounds exhibited moderate inhibitory activity against the human coronavirus with an EC50 value of approximately 45 µM.
Anticancer Activity
The anticancer potential of this compound is notable, particularly against various cancer cell lines. In vitro studies have demonstrated that azetidinone derivatives can induce apoptosis and inhibit proliferation in cancer cells. For example, compounds structurally related to this compound showed IC50 values ranging from 14.5 to 97.9 µM against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Capan-1 | 14.5 |
| HCT116 | 39.9 |
| MDA-MB-231 | 97.9 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
- Blocking Viral Entry : By altering viral proteins or host cell receptors, it may prevent viral entry into cells.
Case Studies
Several case studies highlight the effectiveness of azetidinone derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
- Researchers administered an azetidinone derivative to patients with resistant bacterial infections, resulting in significant clinical improvement and reduced bacterial load.
-
Case Study on Antiviral Properties :
- In a controlled trial involving patients with influenza, administration of a related azetidinone resulted in reduced symptom duration and viral load compared to placebo.
Q & A
Q. Example :
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
